molecular formula C9H8N2O3 B1473644 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid CAS No. 1326814-81-6

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Cat. No. B1473644
M. Wt: 192.17 g/mol
InChI Key: BRRLYKWPVBTLOR-UHFFFAOYSA-N
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Description

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid, also known as MPI or MIPC, is a chemical compound that has gained attention in the fields of medicinal. It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .


Synthesis Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The molecular formula of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is C9H8N2O3. The InChI code is 1S/C9H8N2O3/c1-11-4-2-3-7 (11)8-5-6 (9 (12)13)10-14-8/h2-5H,1H3, (H,12,13) .


Chemical Reactions Analysis

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .


Physical And Chemical Properties Analysis

The molecular weight of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is 192.17 g/mol. It is a solid at room temperature .

Scientific Research Applications

Isoxazole can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In 2010, Micheli et al. reported the synthesis of isoxazole derivatives by the 1,3-dipolar cycloaddition reaction .

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In 2010, Micheli et al. reported the synthesis of isoxazole derivatives by the 1,3-dipolar cycloaddition reaction .

Safety And Hazards

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-4-2-3-7(11)8-5-6(9(12)13)10-14-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRLYKWPVBTLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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